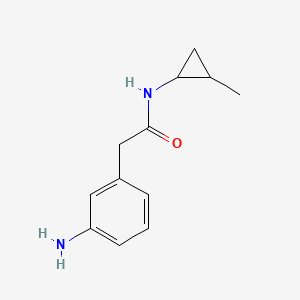
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide, also known as AMPA, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and have neuroprotective effects. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have activity against a range of diseases, making it a useful tool for studying disease pathways. However, there are also limitations to using 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide. One area of interest is the development of more potent and selective 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide analogs that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide and its effects on cellular signaling pathways. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide involves the reaction of 3-nitroacetanilide with 2-methylcyclopropylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction results in the formation of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-11(8)14-12(15)7-9-3-2-4-10(13)6-9/h2-4,6,8,11H,5,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZXCJKPHAVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)
![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)
![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)
![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)
